(2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}AMINO]THIOUREA is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with chloropropyl and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}AMINO]THIOUREA typically involves the condensation of appropriate aldehydes with thiourea derivatives. The reaction is often carried out in an ethanolic medium, with the use of catalysts such as glacial acetic acid to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(E)-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}AMINO]THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce a variety of substituted thiourea derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(E)-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}AMINO]THIOUREA is used as a ligand in coordination chemistry, forming complexes with metals such as nickel, cobalt, and copper .
Biology and Medicine
It may exhibit antibacterial or anticancer properties, making it a candidate for drug development .
Industry
In industry, this compound could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(E)-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}AMINO]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or bind to specific receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
[(E)-{[6-(2-METHYL-1,3-THIAZOL-5-YL)METHYLIDENE}AMINO]THIOUREA: This compound shares a similar thiourea structure but with a thiazole ring instead of a benzodioxole ring.
[(E)-{[6-NITRO-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}AMINO]THIOUREA: This compound has a nitro group instead of a chloropropyl group, which may alter its reactivity and applications.
Uniqueness
[(E)-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}AMINO]THIOUREA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H18ClN3O4S |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
[(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C14H18ClN3O4S/c1-7(15)4-8-9(5-17-18-14(16)23)11(20-3)13-12(10(8)19-2)21-6-22-13/h5,7H,4,6H2,1-3H3,(H3,16,18,23)/b17-5+ |
InChI Key |
RKKNAVSJXMZZCH-YAXRCOADSA-N |
Isomeric SMILES |
CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=S)N)Cl |
Canonical SMILES |
CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.